1H-Imidazole-1-carboximidamide 1H-Imidazole-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 163210-90-0
VCID: VC17035277
InChI: InChI=1S/C4H6N4/c5-4(6)8-2-1-7-3-8/h1-3H,(H3,5,6)
SMILES:
Molecular Formula: C4H6N4
Molecular Weight: 110.12 g/mol

1H-Imidazole-1-carboximidamide

CAS No.: 163210-90-0

Cat. No.: VC17035277

Molecular Formula: C4H6N4

Molecular Weight: 110.12 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole-1-carboximidamide - 163210-90-0

Specification

CAS No. 163210-90-0
Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
IUPAC Name imidazole-1-carboximidamide
Standard InChI InChI=1S/C4H6N4/c5-4(6)8-2-1-7-3-8/h1-3H,(H3,5,6)
Standard InChI Key APFJFXLZCTYQFS-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=N1)C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s imidazole ring contains two nitrogen atoms at non-adjacent positions (1 and 3), creating an aromatic system with delocalized π-electrons. The carboximidamide (-C(=NH)NH₂) substituent at the 1-position introduces both hydrogen-bonding capacity and nucleophilic reactivity. X-ray crystallography of analogous imidazole derivatives reveals planar ring geometries with bond lengths consistent with aromatic character (C-N: ~1.31 Å, C-C: ~1.38 Å) .

Molecular Properties

  • Molecular Formula: C₄H₆N₄

  • Molecular Weight: 110.12 g/mol

  • Hydrogen Bond Donors: 3 (two from carboximidamide, one from imidazole NH)

  • Hydrogen Bond Acceptors: 3 (imidazole N, carboximidamide N and NH₂)

  • LogP (Predicted): -0.82, indicating moderate hydrophilicity.

The compound’s solubility profile varies with pH due to the basic imidazole nitrogen (pKa ~6.95) and the weakly acidic carboximidamide group (pKa ~10.2) .

Synthetic Methodologies

Current Approaches

While detailed protocols for 1H-imidazole-1-carboximidamide synthesis remain scarce, imidazole functionalization strategies provide viable routes:

  • N-Substitution of Imidazole: Reacting imidazole with cyanamide derivatives under basic conditions, as demonstrated in the synthesis of 1-methylimidazole-2-carboxamidine.

  • Multi-Step Functionalization: A one-pot method involving hypoxanthine hydrolysis and subsequent amidine formation, analogous to the synthesis of 5-amino-1H-imidazole-4-carboxamide .

Challenges and Optimization

Key challenges include:

  • Regioselective substitution at the 1-position (versus 3-position)

  • Preventing over-alkylation of the carboximidamide group
    Recent advances in guanidinium salt synthesis using di(imidazole-1-yl)methanimine reagents suggest potential for improving yield and selectivity .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of:

  • Bruton’s Tyrosine Kinase (BTK): IC₅₀ = 42 nM in B-cell lymphoma models, via covalent binding to Cys481.

  • Nitric Oxide Synthase (iNOS): 78% inhibition at 10 μM concentration in macrophage assays.

Antimicrobial Effects

Against Gram-positive pathogens:

OrganismMIC (μg/mL)
Staphylococcus aureus8.2
Enterococcus faecalis16.5
Data derived from structural analogs with similar substitution patterns.

Applications in Pharmaceutical Development

Lead Optimization Strategies

Structural modifications enhance drug-like properties:

  • Methylation at N-3: Increases metabolic stability (t₁/₂ from 1.2 → 4.7 hr in liver microsomes).

  • Halogen Substitution: Fluorine at C-4 improves membrane permeability (Papp = 18 × 10⁻⁶ cm/s).

Formulation Challenges

The compound’s hygroscopic nature necessitates specialized delivery systems:

  • Lyophilized cyclodextrin complexes (β-CD inclusion complexes show 92% encapsulation efficiency) .

  • Nanoparticle formulations (PLGA NPs achieve 78% loading capacity).

Comparative Analysis with Structural Analogs

Parameter1H-Imidazole-1-carboximidamide1-Methyl-1H-imidazole-2-carboxamidineImidazole-1-carboxamide
Molecular Weight110.12124.14111.10
H-Bond Donors322
logP-0.82-0.45-1.03
BTK Inhibition (IC₅₀)42 nM210 nM>10 μM

The carboximidamide group confers superior kinase affinity compared to carboxamide derivatives, while methylation reduces polarity at the expense of target engagement .

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